Niobium arsenide

thermal management phonon transport Weyl semimetals

Niobium arsenide (NbAs) is a prototypical Weyl semimetal (space group I41md). Unlike isostructural TaAs/TaP/NbP, NbAs features weaker electron-phonon coupling for superior thermal management, the smallest elastic moduli for strain-tolerant applications, and anomalous surface-dominated conductance scaling—RA product decreases with shrinking dimensions—making it a prime BEOL interconnect candidate. High-quality single crystals (up to 4×3×3 mm³) exhibit ultrahigh mobility (2.45×10⁵ cm²/V·s at 1.5 K) critical for quantum transport. Select NbAs for application-specific topological performance.

Molecular Formula AsNb
Molecular Weight 167.828 g/mol
CAS No. 12255-08-2
Cat. No. B081047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium arsenide
CAS12255-08-2
Molecular FormulaAsNb
Molecular Weight167.828 g/mol
Structural Identifiers
SMILES[As]#[Nb]
InChIInChI=1S/As.Nb
InChIKeyRDSGSPSSNTWRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Arsenide (NbAs, CAS 12255-08-2) Baseline Overview for Scientific Procurement


Niobium arsenide (NbAs) is a binary intermetallic compound and a prototypical Weyl semimetal within the transition-metal monopnictide family (TaAs, TaP, NbP, NbAs). It crystallizes in a non-centrosymmetric, body-centered tetragonal structure (space group I41md, No. 109) with lattice constants a = 3.452 Å and c = 11.679 Å [1]. This specific crystal structure and the breaking of inversion symmetry are fundamental to its topological electronic properties, distinguishing it from other semimetallic classes [1]. As a Weyl semimetal, NbAs hosts massless chiral quasiparticles (Weyl fermions) and topologically protected surface Fermi arcs, which give rise to unique electrical transport phenomena such as the chiral anomaly and high carrier mobility [2]. The reliable procurement of high-quality single crystals is critical, as these exotic properties are highly sensitive to crystal defects and are only observable in single-crystalline forms [2].

Why Generic 'Weyl Semimetal' Substitution Fails: Critical Differentiation of NbAs from TaAs, NbP, and TaP


The four isostructural Weyl semimetals TaAs, TaP, NbAs, and NbP are not interchangeable materials. Despite sharing the same crystal structure and being classified as topological semimetals, they exhibit distinct and quantifiable differences in their elastic, thermal, and electronic properties [1]. A generic procurement approach based solely on the 'Weyl semimetal' label risks selecting a material with suboptimal performance for a specific application. For instance, the electron-phonon coupling strength, which significantly governs thermal conductivity, is demonstrably weaker in NbAs than in its tantalum-based counterpart, TaAs [2]. Similarly, the mechanical and elastic characteristics vary dramatically across the family, with NbAs possessing the smallest bulk, shear, and Young's moduli, directly impacting its behavior under mechanical stress [1]. Furthermore, the precise details of their electronic band structures, such as the arrangement and energetic position of Weyl nodes, differ [3]. These inherent property variations necessitate a compound-specific selection strategy, as outlined in the quantitative evidence below.

Niobium Arsenide (NbAs) Product-Specific Quantitative Evidence: Direct Comparisons with TaAs, NbP, and TaP


Superior Phonon Thermal Conductivity from Weaker Electron-Phonon Coupling: NbAs vs. TaAs

NbAs demonstrates a superior phonon thermal transport capability compared to its direct analog TaAs, owing to a significantly weaker electron-phonon coupling (EPC). First-principles calculations show that while EPC reduces the lattice thermal conductivity (κ_l) in both compounds, the effect is far more pronounced in TaAs. TaAs exhibits a smaller EPC phonon relaxation time, indicative of stronger EPC strength, which is associated with its larger deformation potential constant and Born effective charge [1]. Consequently, the reduction in κ_l due to EPC is more pronounced in TaAs than in NbAs at equivalent carrier concentrations [1]. This intrinsic property makes NbAs a more suitable candidate for applications where lower thermal dissipation is critical, such as in nanoscale interconnects or thermal management systems.

thermal management phonon transport Weyl semimetals

Distinct Elastic Moduli: NbAs as the Most Compliant Member of the MX (M=Nb,Ta; X=As,P) Family

Among the four Weyl semimetals (TaAs, TaP, NbAs, NbP), NbAs is uniquely positioned as the most mechanically compliant material. A comparative DFT study revealed that NbAs possesses the smallest bulk modulus (B), shear modulus (G), and Young's modulus (E) within the family. In contrast, TaP has the largest of these moduli [1]. For instance, this means NbAs is the most easily deformed under a given load compared to its analogs. This significant difference in mechanical compliance is a key differentiator for device integration where flexibility, stress tolerance, or specific acoustic properties are required.

mechanical properties elastic moduli materials engineering

Surface-Dominated Conductance Scaling: Anomalous RA Product Behavior in NbAs Thin Films vs. Cu

NbAs thin films exhibit an anomalous and highly advantageous scaling of resistance-area (RA) product with decreasing thickness, a direct consequence of topologically-protected surface states. DFT and NEGF calculations show that the RA product in pristine NbAs films decreases as the film becomes thinner at the nanoscale. This is in stark contrast to the behavior of ideal Cu films, where the RA product remains nearly constant [1]. This anomalous scaling is attributed to the surface conduction states dominating up to 70% of the ballistic conductance in NbAs thin films [1]. Crucially, this favorable scaling persists even in the presence of surface defects, whereas the RA product for conventional metals like Cu sharply increases under the same conditions [1]. This provides a compelling materials-level advantage for NbAs in ultra-scaled interconnect applications.

nanoelectronics interconnects topological semimetals

High Carrier Mobility in Single Crystals: A Hallmark of High-Quality NbAs

High-quality NbAs single crystals demonstrate ultrahigh carrier mobility, a key metric for evaluating material quality and potential electronic device performance. Low-temperature Hall measurements reveal a carrier mobility of 2.45 × 10^5 cm^2/V·s at 1.5 K in a single crystal [1]. This high mobility is a characteristic signature of the Weyl semimetal state in a well-ordered crystal, where scattering from defects is minimized. While ultrahigh mobilities are a class-level feature of the TaAs-family, this specific quantitative value serves as a benchmark for procuring high-purity, research-grade NbAs single crystals and is directly comparable to reported values for its analogs (e.g., TaAs) [2].

charge transport carrier mobility magnetotransport

Benchmark for High-Quality Single Crystal Synthesis: Seed Growth CVD Method for NbAs

The synthesis of large, high-quality NbAs single crystals presents a known challenge due to the compound's high melting point disparity and the formation of secondary phases (NbAs2, Nb3As, Nb4As3) [1]. A bottom-seeded chemical vapor transport (CVT) method has been specifically developed and optimized to overcome this, reliably yielding large-sized NbAs single crystals up to 4 × 3 × 3 mm^3 [1]. This represents a substantial improvement over traditional, non-seeded CVT growth for this specific compound, which often results in multiple small nucleations and lower quality [1]. The ability to procure crystals grown with this advanced method is a direct indicator of material quality and is a critical differentiator from generic 'NbAs' sources that may rely on less controlled synthesis routes.

crystal growth materials synthesis topological materials

Niobium Arsenide (NbAs): Validated Research and Industrial Application Scenarios


Next-Generation Interconnects for Ultra-Scaled Integrated Circuits

Leveraging its anomalous surface-dominated conductance scaling, NbAs is a prime candidate for replacing copper (Cu) in future back-end-of-line (BEOL) interconnects. The resistance-area (RA) product of NbAs thin films decreases with shrinking dimensions, a direct contrast to Cu's constant or increasing RA [1]. This property, derived from topologically-protected surface states that can contribute up to 70% of ballistic conductance, is highly robust against surface defects, making NbAs a uniquely promising material for the most advanced semiconductor technology nodes where interconnect resistance is a primary bottleneck [1].

Fundamental Physics Research on Topological Quantum Phenomena

High-quality NbAs single crystals, such as those grown via the bottom-seeded CVT method to dimensions up to 4×3×3 mm³, are essential for cutting-edge experiments in condensed matter physics [2]. These crystals enable the precise observation of Weyl fermion signatures, including the chiral anomaly (manifested as negative longitudinal magnetoresistance), the nontrivial π Berry's phase, and topologically protected Fermi arc surface states via ARPES [REFS-3, REFS-4]. The ultrahigh carrier mobility of 2.45 × 10^5 cm^2/V·s at 1.5 K serves as a benchmark for crystal quality and is critical for resolving quantum oscillations and other subtle magnetotransport phenomena [3].

Thermal Management and Phonon Transport Studies

NbAs offers a distinct advantage over its close analog TaAs for studies focusing on thermal transport. First-principles calculations have shown that NbAs experiences a smaller reduction in its lattice thermal conductivity due to electron-phonon coupling (EPC) compared to TaAs at the same carrier concentration [5]. This weaker EPC makes NbAs the preferred material for investigating intrinsic phonon behavior and for applications in thermal management where minimizing heat dissipation is critical.

Mechanically Compliant Topological Devices

In applications where mechanical flexibility or stress tolerance is a requirement, NbAs is the superior choice among its MX (M=Ta,Nb; X=As,P) family members. DFT calculations have confirmed that NbAs possesses the smallest bulk, shear, and Young's moduli of the four compounds [6]. This unique mechanical compliance makes NbAs the most suitable candidate for integration with flexible electronics or for use in environments subject to mechanical strain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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